molecular formula C6H2ClF4N B12963464 4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B12963464
M. Wt: 199.53 g/mol
InChI Key: SUEHPWOZJCYXKN-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The incorporation of these substituents imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . Another approach involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These methods utilize high-yield reactions and efficient catalysts to ensure the economic viability of the production process. The use of vapor-phase reactions and continuous flow reactors can further enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and complex aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups, such as chlorine and fluorine, affects the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological and biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is unique due to its specific combination of substituents and their positions on the pyridine ring. This unique structure imparts distinct reactivity and physical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C6H2ClF4N

Molecular Weight

199.53 g/mol

IUPAC Name

4-chloro-3-fluoro-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2ClF4N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H

InChI Key

SUEHPWOZJCYXKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)C(F)(F)F

Origin of Product

United States

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